N-Arachidonoyl Taurine

Vue d'ensemble

Description

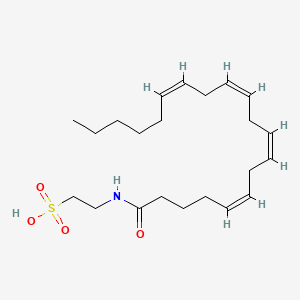

N-Arachidonoyl taurine is an arachidonoyl amino acid . It is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and is converted to 12-HETE-taurine (12-HETE-T) in murine resident peritoneal macrophages .

Synthesis Analysis

The synthesis of N-Arachidonoyl taurine involves the oxygenation by 12 (S)- and 15 (S)-lipoxygenase, converting it to 12-HETE-taurine (12-HETE-T) in murine resident peritoneal macrophages .Molecular Structure Analysis

The molecular formula of N-Arachidonoyl taurine is C22H37NO4S . The structure of this compound can be represented by the SMILES string:CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(N(CCS(=O)(O)=O)[H])=O . Chemical Reactions Analysis

N-Arachidonoyl taurine is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and is converted to 12-HETE-taurine (12-HETE-T) in murine resident peritoneal macrophages .Physical And Chemical Properties Analysis

N-Arachidonoyl taurine is a crystalline solid with a molecular weight of 411.6 . It is soluble in DMF (10 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 1.5 mg/ml) .Applications De Recherche Scientifique

Role in Synaptic Transmission in the Prefrontal Cortex

N-Arachidonoyl Taurine (NAT) has been found to regulate synaptic activity in both glutamatergic and GABAergic synaptic transmission in the prefrontal cortex (PFC) of mice . This regulation is achieved through the activation of the transient receptor potential vanilloid 1 (TRPV1) ion channel . This suggests that NAT could play a crucial role in cognitive control, which is primarily orchestrated by the PFC .

Potential Therapeutic Target for Pain, Fear, and Anxiety Disorders

The TRPV1 ion channel, which NAT activates, is being considered as a target for treating pathophysiological processes including pain, fear, and anxiety disorders . This is due to TRPV1’s role in integrating physical and chemical stimuli for nociception .

Role in Regulating Excitatory and Inhibitory Synaptic Activity

NAT, through the activation of TRPV1, helps regulate excitatory and inhibitory synaptic activity in the PFC of mice . This regulation is crucial for mental health as it helps in the expression of memories .

Restoration of Function in IKs Channels with Diverse Long QT Mutations

NAT has been found to restore the function of IKs channels with diverse long QT mutations . This suggests that NAT could potentially be used in the treatment of Long QT syndrome caused by diverse IKs channel mutations .

Role in Increasing Calcium Flux and Insulin Secretion

NAT increases calcium flux in HIT-T15 pancreatic beta-cells and INS-1 rat islet cells when used at a concentration of 10 µM . It also increases insulin secretion from 832/13 INS-1 pancreatic beta-cells . This suggests a potential role for NAT in the regulation of insulin secretion and glucose metabolism .

Role in the Activation of TRPV Channels

NAT is an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4 . This activation of TRPV channels could have various implications in sensory perception and pain modulation .

Orientations Futures

Propriétés

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYSWCRLRYOPO-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134033 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl Taurine | |

CAS RN |

119959-65-8 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119959-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

methanone](/img/structure/B609350.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)